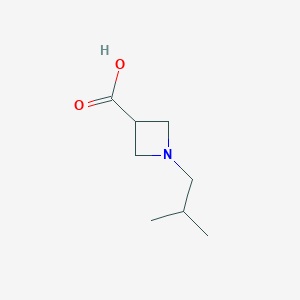
2-(4-methylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-methylphenyl)azetidine” is a chemical compound with the CAS Number: 1270471-80-1 . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular formula of “2-(4-methylphenyl)azetidine” is C10H13N . The InChI code is 1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 . The molecular weight is 147.22 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
The physical form of “2-(4-methylphenyl)azetidine” is liquid . The storage temperature is 4 degrees Celsius .Safety and Hazards
Direcciones Futuras
Azetidines have been used in drug discovery, polymerization, and as chiral templates . Future directions in the field of azetidine research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(4-methylphenyl)azetidine can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "4-methylbenzaldehyde", "ethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Preparation of 4-methylbenzylamine by the reaction of 4-methylbenzaldehyde with ethylamine in the presence of sodium borohydride as a reducing agent.", "Step 2: Conversion of 4-methylbenzylamine to 2-(4-methylphenyl)azetidine by the reaction with chloroacetyl chloride in the presence of acetic acid as a solvent and hydrochloric acid as a catalyst.", "Step 3: Purification of the product by washing with sodium hydroxide solution and recrystallization from a suitable solvent." ] } | |
Número CAS |
1270471-80-1 |
Nombre del producto |
2-(4-methylphenyl)azetidine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



